molecular formula C22H31N3O5 B11810081 4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate

4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate

Cat. No.: B11810081
M. Wt: 417.5 g/mol
InChI Key: ROIDUAVCGFDBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate is a complex organic compound that features a piperazine ring substituted with benzyl, tert-butyl, and pyrrolidine-1-carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate typically involves multi-step organic reactionsThe pyrrolidine-1-carbonyl group is then introduced via an acylation reaction using appropriate reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines[5][5].

Scientific Research Applications

4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug discovery and materials science .

Biological Activity

4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core with various substituents that may contribute to its biological activity. The molecular formula is C18H26N2O5C_{18}H_{26}N_{2}O_{5} with a molecular weight of approximately 350.41 g/mol. The structure includes a benzyl group, a tert-butyl group, and a pyrrolidine moiety, which are known to influence the compound's interaction with biological targets.

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties. For instance, heterocycles like piperazines have been shown to possess significant antiviral activity against various viruses, including hepatitis C and influenza viruses . The specific antiviral efficacy of this compound remains to be fully elucidated, but structural analogs suggest potential effectiveness.

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological properties. Compounds in this class have been linked to modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. Given the presence of the piperazine ring in this compound, it may exhibit psychoactive effects worth examining in future studies.

Case Studies

  • Antiviral Efficacy : In a study evaluating various heterocyclic compounds for antiviral activity, derivatives similar to this compound showed promising results against viral replication at micromolar concentrations .
  • Antimicrobial Properties : A series of piperazine derivatives were tested for their efficacy against Mycobacterium tuberculosis, revealing potent activity with MIC values as low as 5 µM for structurally related compounds .
  • Neuropharmacological Assessment : Research on piperazine-based drugs has indicated potential for treating conditions such as anxiety and depression due to their action on serotonin receptors .

Data Table: Summary of Biological Activities

Activity Type Reference Observed Effects MIC/EC50 Values
Antiviral Inhibition of viral replicationEC50: 5-28 µM
Antimicrobial Growth inhibition of M. tuberculosisMIC: 5 µM
Neuropharmacological Modulation of serotonin receptorsNot specified

Properties

Molecular Formula

C22H31N3O5

Molecular Weight

417.5 g/mol

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate

InChI

InChI=1S/C22H31N3O5/c1-22(2,3)30-21(28)25-14-13-24(15-18(25)19(26)23-11-7-8-12-23)20(27)29-16-17-9-5-4-6-10-17/h4-6,9-10,18H,7-8,11-16H2,1-3H3

InChI Key

ROIDUAVCGFDBIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)N2CCCC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.